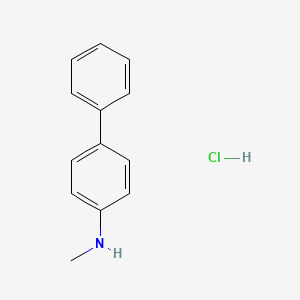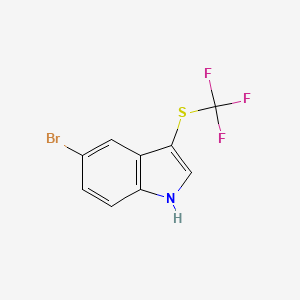
N-methyl-4-phenylaniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-4-phenylaniline hydrochloride: is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a phenyl group attached to the nitrogen atom of an aniline derivative, with an additional methyl group on the nitrogen. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Nitration and Reduction of Arenes: One common method involves the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline is then methylated using methyl iodide or dimethyl sulfate to form N-methyl-4-phenylaniline.
Direct Nucleophilic Substitution: Another method involves the direct nucleophilic substitution of a halogenated benzene derivative with methylamine, followed by conversion to the hydrochloride salt.
Industrial Production Methods: Industrial production often employs catalytic hydrogenation of nitrobenzene derivatives in the presence of a suitable catalyst, followed by methylation and subsequent conversion to the hydrochloride salt. This method is favored for its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-methyl-4-phenylaniline hydrochloride can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form N-methyl-4-phenylcyclohexylamine.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or platinum oxide.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation
Major Products:
Oxidation: Quinone derivatives.
Reduction: N-methyl-4-phenylcyclohexylamine.
Substitution: Nitro, sulfonyl, and halogenated derivatives
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of dyes and pigments.
- Employed in the preparation of various organic compounds through substitution reactions .
Biology and Medicine:
- Investigated for its potential use in pharmaceuticals as a precursor for drug synthesis.
- Studied for its biological activity and potential therapeutic applications .
Industry:
- Utilized in the production of polymers and resins.
- Applied in the manufacture of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of N-methyl-4-phenylaniline hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where the nitrogen atom donates its lone pair of electrons to form new bonds. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Aniline: Lacks the methyl group on the nitrogen atom.
N-methylaniline: Similar structure but without the phenyl group on the nitrogen.
4-phenylaniline: Similar structure but without the methyl group on the nitrogen
Uniqueness: N-methyl-4-phenylaniline hydrochloride is unique due to the presence of both a phenyl group and a methyl group on the nitrogen atom. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C13H14ClN |
|---|---|
Poids moléculaire |
219.71 g/mol |
Nom IUPAC |
N-methyl-4-phenylaniline;hydrochloride |
InChI |
InChI=1S/C13H13N.ClH/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-10,14H,1H3;1H |
Clé InChI |
JHVDXYKRPSSZCM-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC=C(C=C1)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester](/img/structure/B13445885.png)





![(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide](/img/structure/B13445933.png)


![Benzyl N-[(1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B13445947.png)



![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-3-oxido-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol](/img/structure/B13445962.png)
